Physical and chemical properties of D-Glucono-1,5-lactone-1-13C
Physical and chemical properties of D-Glucono-1,5-lactone-1-13C
An In-Depth Technical Guide to D-Glucono-1,5-lactone-1-¹³C A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Positional Isotopic Labeling
In the landscape of metabolic research and quantitative analysis, stable isotope-labeled compounds are indispensable tools. They allow scientists to trace the fate of molecules through complex biological systems and to achieve unparalleled accuracy in quantification. D-Glucono-1,5-lactone (GDL), a cyclic ester of D-gluconic acid, is a key intermediate in glucose metabolism, particularly in the pentose phosphate pathway (PPP).[1] By incorporating a Carbon-13 (¹³C) isotope at the first carbon position (the carboxyl carbon of the lactone), D-Glucono-1,5-lactone-1-¹³C becomes a highly specific and powerful probe.
This guide provides an in-depth exploration of the essential physical, chemical, and spectroscopic properties of D-Glucono-1,5-lactone-1-¹³C. It offers field-proven insights into its application, presenting not just methodologies, but the causal reasoning behind their design. This document is intended to serve as a practical resource for researchers leveraging this tool to unravel metabolic pathways and for drug development professionals requiring robust analytical standards.
Section 1: Core Physicochemical Properties
The introduction of a ¹³C isotope at a single position results in a predictable and discrete change in molecular weight, while preserving the fundamental physicochemical properties of the parent molecule. This conservation of chemical identity is paramount, as it ensures that the labeled molecule behaves identically to its unlabeled counterpart in biological and analytical systems.
Quantitative properties of both the unlabeled and ¹³C-labeled forms are summarized below for direct comparison.
| Property | D-(+)-Glucono-1,5-lactone (Unlabeled) | D-Glucono-1,5-lactone-1-¹³C (Labeled) | Key Implication for Researchers |
| CAS Number | 90-80-2[2] | N/A (Labeled) | The unlabeled CAS is often used for reference.[][4] |
| Molecular Formula | C₆H₁₀O₆[2] | C₅¹³CH₁₀O₆[5] | Defines the elemental composition. |
| Molecular Weight | 178.14 g/mol [2] | 179.13 g/mol [][4][5] | Critical for Mass Spectrometry. The +1 Da shift enables differentiation from the natural isotopologue. |
| Appearance | White, odorless crystalline powder.[2] | White to Off-White Solid.[] | Identical physical appearance. |
| Melting Point | ~150–155 °C (with decomposition)[2] | Not specified, but expected to be identical. | Thermal stability is consistent with the unlabeled form. |
| Solubility | Freely soluble in water (~590 g/L at 25°C), soluble in DMSO.[] | Soluble in Water, DMSO.[] | High aqueous solubility is ideal for preparing biological media and analytical standards. |
Section 2: Chemical Behavior & Stability in Aqueous Solutions
A crucial aspect of GDL for any experimental design is its behavior in water. While the solid form is a neutral, cyclic ester, it undergoes spontaneous hydrolysis upon dissolution to establish an equilibrium with D-gluconic acid and its gamma-lactone form.[2]
The Hydrolysis Equilibrium: D-Glucono-1,5-lactone + H₂O ⇌ D-Gluconic Acid
This reaction is fundamental to its function and analysis:
-
Acidification: The formation of D-gluconic acid leads to a decrease in the pH of the solution over time.[2] A freshly prepared solution will have a pH of approximately 3.6, which can drop to 2.5 within two hours.
-
Rate Dependence: The rate of hydrolysis is accelerated by increases in temperature and pH.[2]
Expert Insight (Causality): Understanding this equilibrium is not merely academic; it is critical for experimental validity. When preparing stock solutions or cell culture media, researchers must account for this pH shift. For cell-based assays, the medium should be sufficiently buffered to handle the acid load. For quantitative analysis, sample preparation timing and temperature must be standardized to ensure a consistent ratio of lactone to open-chain acid, especially if the chromatographic separation resolves both forms.
Section 3: Spectroscopic Characterization
The utility of D-Glucono-1,5-lactone-1-¹³C is realized through analytical techniques that can detect the isotopic label. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods.
Mass Spectrometry (MS)
In MS, the ¹³C label provides a clear mass shift of +1 atomic mass unit (amu) compared to the unlabeled compound. This allows the labeled molecule to be distinguished from the endogenous (unlabeled) pool with high specificity. This property is the cornerstone of its use as an internal standard for quantitative LC-MS/MS, as it allows for precise correction of matrix effects and extraction losses.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, offers a direct and unambiguous window into the metabolic fate of the labeled carbon.
-
¹³C NMR Signal: Based on data from the Biological Magnetic Resonance Bank for unlabeled GDL, the carbonyl carbon (C1) has a distinct chemical shift at approximately 181.2 ppm .[8] For D-Glucono-1,5-lactone-1-¹³C, this position will yield a strong, sharp singlet in the ¹³C NMR spectrum, making it easily identifiable even in complex biological mixtures.
-
Tracing Metabolic Transformations: Any enzymatic reaction that cleaves or modifies this C1 position can be monitored by the disappearance of the signal at 181.2 ppm and the appearance of a new ¹³C signal corresponding to the metabolic product.
Section 4: Applications & Experimental Protocols
As a Senior Application Scientist, the true value of a reagent lies in its practical application. D-Glucono-1,5-lactone-1-¹³C excels in two primary domains: metabolic flux analysis and quantitative bioanalysis.
Application I: Probing the Pentose Phosphate Pathway (PPP)
Expertise & Rationale: The pentose phosphate pathway is a crucial branch of glucose metabolism that produces NADPH and precursors for nucleotide synthesis. The first committed step of the oxidative PPP involves the enzyme 6-phosphogluconate dehydrogenase, which decarboxylates 6-phosphogluconate, releasing the C1 carbon as CO₂. When using D-Glucono-1,5-lactone-1-¹³C as a tracer, this released CO₂ is ¹³CO₂, providing a direct measure of PPP flux.[9] This makes it a superior probe for this specific pathway compared to uniformly labeled glucose, where the signal from glycolysis can confound the analysis.
Mandatory Visualization: Metabolic Fate of the 1-¹³C Label
Caption: Metabolic tracing of the 1-¹³C label via the PPP.
Protocol: Real-time Monitoring of PPP Flux via Hyperpolarized NMR
This protocol is based on the principles demonstrated by Moreno et al. for probing PPP flux in perfused organs.[9]
-
Preparation of Hyperpolarized Tracer:
-
Prepare a sample of D-Glucono-1,5-lactone-1-¹³C with a stable radical (e.g., OX063).
-
Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer at low temperature (~1.2 K) and high magnetic field.
-
Rapidly dissolve the polarized sample in a superheated, buffered aqueous solution suitable for injection.
-
-
Experimental System (e.g., Perfused Liver):
-
Establish a stable perfusion of the isolated organ (e.g., mouse liver) within an NMR spectrometer.
-
Acquire baseline ¹³C NMR spectra to establish the background signal.
-
-
Tracer Injection and Data Acquisition:
-
Inject a bolus of the hyperpolarized D-Glucono-1,5-lactone-1-¹³C solution into the perfusion line.
-
Immediately begin rapid, time-resolved ¹³C NMR data acquisition (e.g., one spectrum every 1-2 seconds).
-
-
Data Analysis:
-
Process the time-series NMR data.
-
Identify the resonance for hyperpolarized bicarbonate (H¹³CO₃⁻), which appears as a distinct peak.
-
Integrate the H¹³CO₃⁻ signal over time to determine the rate of its production, which is directly proportional to the flux through the oxidative PPP.
-
-
Self-Validation and Controls:
-
Perform the experiment under baseline conditions and then after introducing a metabolic stimulus (e.g., an oxidative stress agent like H₂O₂) known to increase PPP flux. A valid experiment will show a corresponding increase in the rate of H¹³CO₃⁻ production.
-
Application II: Gold-Standard Quantitative Analysis via LC-MS/MS
Trustworthiness & Rationale: In drug development and clinical research, accurate quantification of analytes in complex matrices like plasma or tissue homogenates is essential. Matrix effects (ion suppression or enhancement) are a major source of error. A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to overcome this challenge.[6][10] Because D-Glucono-1,5-lactone-1-¹³C is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences the exact same matrix effects, ensuring that the ratio of the analyte to the IS remains constant regardless of signal suppression.[11]
Mandatory Visualization: LC-MS/MS Internal Standard Workflow
Caption: Workflow for quantification using a ¹³C-labeled internal standard.
Protocol: Quantification of GDL in Plasma using a ¹³C-Internal Standard
-
Preparation of Standards and Samples:
-
Prepare a calibration curve by spiking known concentrations of unlabeled GDL into a blank matrix (e.g., control plasma).
-
To each calibrator, quality control (QC) sample, and unknown sample, add a fixed, known concentration of D-Glucono-1,5-lactone-1-¹³C (the Internal Standard, IS). The IS should be added at the very first step to account for all subsequent variability.[12]
-
-
Sample Extraction:
-
Perform a protein precipitation by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to each sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.
-
-
LC-MS/MS Analysis:
-
Inject the final extract onto an appropriate LC column (e.g., a HILIC or mixed-mode column suitable for polar molecules).
-
Develop a chromatographic method that provides good retention and peak shape for GDL.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the unlabeled analyte and the ¹³C-labeled IS.
-
Analyte (GDL): e.g., m/z 179.0 → [fragment ion]
-
Internal Standard (GDL-1-¹³C): m/z 180.0 → [same fragment ion]
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the IS in all samples.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all calibrators and samples.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.
-
Determine the concentration of GDL in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Trustworthiness Check: The peak area of the IS should be reasonably consistent across all samples in the run. Significant variation in the IS signal could indicate a problem with the extraction or injection process for that specific sample.
Section 5: Synthesis and Quality Considerations
D-Glucono-1,5-lactone-1-¹³C is typically synthesized from its corresponding labeled precursor, D-Glucose-1-¹³C. The most common and specific industrial method for this conversion is the enzymatic oxidation of glucose using the enzyme glucose oxidase in the presence of oxygen.[2][13]
Synthesis Pathway: D-Glucose-1-¹³C + O₂ ---(Glucose Oxidase)--> D-Glucono-1,5-lactone-1-¹³C + H₂O₂
Purity and Validation: For its use as a tracer or analytical standard, both chemical and isotopic purity are critical.
-
Chemical Purity: Should be >98% to avoid interference from other compounds.
-
Isotopic Purity: The enrichment of ¹³C at the C1 position should be high (typically >98 atom %) to ensure a strong signal and minimal contribution from unlabeled species in the standard itself.
Conclusion
D-Glucono-1,5-lactone-1-¹³C is a sophisticated research tool whose value is unlocked through a deep understanding of its properties. Its preserved chemical behavior ensures it accurately mimics the endogenous molecule, while the discrete +1 Da mass shift and unique ¹³C NMR signal provide the analytical handles needed for tracing and quantification. By leveraging this reagent with the robust, validated protocols outlined in this guide, researchers in metabolism and drug development can achieve data of the highest accuracy and integrity, advancing our understanding of complex biological systems.
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Moreno, K. X., et al. (2017). Hyperpolarized δ-[1-¹³C]gluconolactone as a probe of the pentose phosphate pathway. NMR in Biomedicine, 30(6). [Link]
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Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-6. [Link]
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Romer Labs. The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
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Heath, J. M., et al. (2017). In vivo [U-¹³C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology, 313(5), H1046-H1057. [Link]
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13cflux.net. Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]
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